molecular formula C24H21N7O2S B11185627 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11185627
M. Wt: 471.5 g/mol
InChI Key: QURZTEZBBMTDNQ-UHFFFAOYSA-N
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Description

6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a benzodiazole moiety linked to a triazine core

Preparation Methods

The synthesis of 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole and triazine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine core, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodiazole moiety can interact with biological receptors, while the triazine core may participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other benzodiazole and triazine derivatives. What sets 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE apart is its unique combination of these two moieties, which may confer distinct chemical and biological properties. Some similar compounds include:

  • Benzimidazole derivatives
  • Triazine-based compounds
  • Other benzodiazole-triazine hybrids

Properties

Molecular Formula

C24H21N7O2S

Molecular Weight

471.5 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H21N7O2S/c1-32-19-13-7-5-11-17(19)25-21-29-22(26-18-12-6-8-14-20(18)33-2)31-24(30-21)34-23-27-15-9-3-4-10-16(15)28-23/h3-14H,1-2H3,(H,27,28)(H2,25,26,29,30,31)

InChI Key

QURZTEZBBMTDNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=CC=C5OC

Origin of Product

United States

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